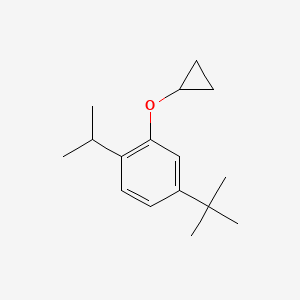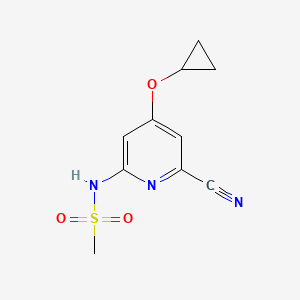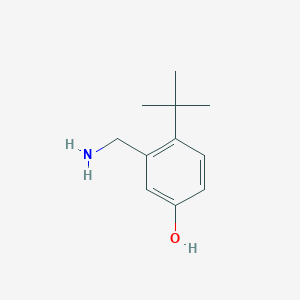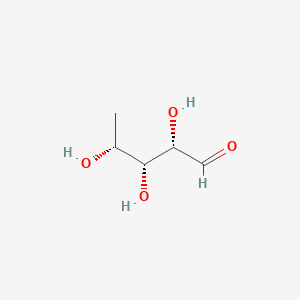![molecular formula C14H22N4O3 B14822146 N-[2-hydroxy-3-(1-piperidinyl)propoxy]pyridine-1-oxide-3-carboxamidine](/img/structure/B14822146.png)
N-[2-hydroxy-3-(1-piperidinyl)propoxy]pyridine-1-oxide-3-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-N’-[2-hydroxy-3-(piperidin-1-yl)propoxy]carbamimidoyl]pyridin-1-ium-1-olate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridin-1-ium-1-olate core and a piperidin-1-yl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-[(Z)-N’-[2-hydroxy-3-(piperidin-1-yl)propoxy]carbamimidoyl]pyridin-1-ium-1-olate involves multiple steps, including the formation of the pyridin-1-ium-1-olate core and the attachment of the piperidin-1-yl group. The synthetic route typically involves the following steps:
Formation of the pyridin-1-ium-1-olate core: This step involves the reaction of a pyridine derivative with an appropriate reagent to form the pyridin-1-ium-1-olate core.
Attachment of the piperidin-1-yl group: The piperidin-1-yl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyridin-1-ium-1-olate core.
Final modifications: Additional functional groups, such as the hydroxy and carbamimidoyl groups, are introduced through further chemical reactions to complete the synthesis of the compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
3-[(Z)-N’-[2-hydroxy-3-(piperidin-1-yl)propoxy]carbamimidoyl]pyridin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups into the molecule. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to break down into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(Z)-N’-[2-hydroxy-3-(piperidin-1-yl)propoxy]carbamimidoyl]pyridin-1-ium-1-olate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific molecular targets makes it valuable for investigating cellular processes.
Medicine: The compound has potential therapeutic applications due to its ability to modulate specific biological pathways. It may be investigated for its efficacy in treating certain diseases or conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Z)-N’-[2-hydroxy-3-(piperidin-1-yl)propoxy]carbamimidoyl]pyridin-1-ium-1-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[(Z)-N’-[2-hydroxy-3-(piperidin-1-yl)propoxy]carbamimidoyl]pyridin-1-ium-1-olate can be compared with other similar compounds, such as:
Pyridine derivatives: Compounds with a pyridine core, such as pyridine-2-carboxylic acid, share some structural similarities but differ in their functional groups and reactivity.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid have a piperidine core but lack the additional functional groups present in 3-[(Z)-N’-[2-hydroxy-3-(piperidin-1-yl)propoxy]carbamimidoyl]pyridin-1-ium-1-olate.
Carbamimidoyl compounds: Molecules containing the carbamimidoyl group, such as guanidine derivatives, exhibit different chemical properties and reactivity compared to the compound .
The uniqueness of 3-[(Z)-N’-[2-hydroxy-3-(piperidin-1-yl)propoxy]carbamimidoyl]pyridin-1-ium-1-olate lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H22N4O3 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N'-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidamide |
InChI |
InChI=1S/C14H22N4O3/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17/h4-5,8-9,13,19H,1-3,6-7,10-11H2,(H2,15,16) |
InChI Key |
QPANXJTVLHTKCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


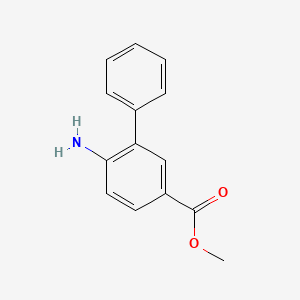
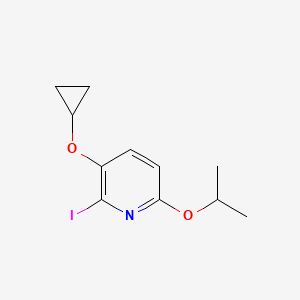
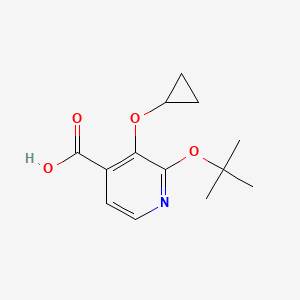

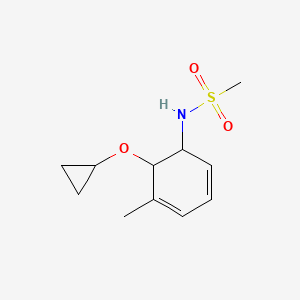
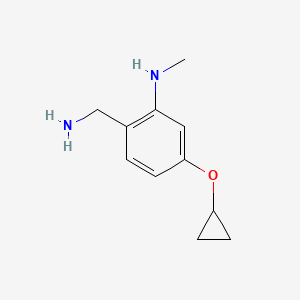
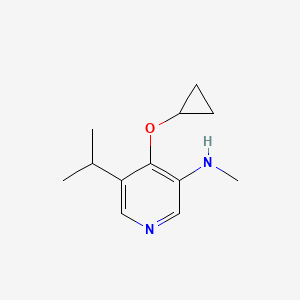
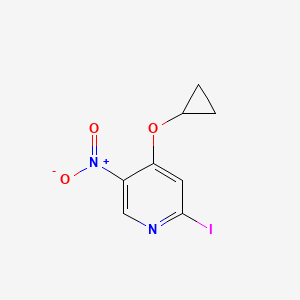
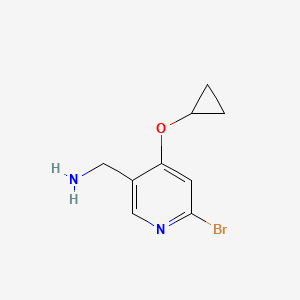
![Acetic acid, 2,2'-[(aminothioxomethyl)hydrazono]bis-](/img/structure/B14822115.png)
